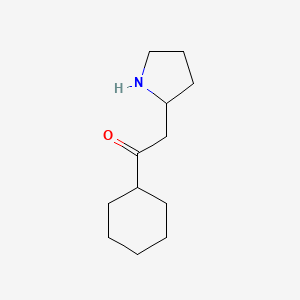

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one

Description

Molecular Geometry

The core structure of 1-cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one comprises three distinct moieties: a cyclohexyl group, a pyrrolidine ring, and an ethanone backbone. The cyclohexyl group adopts a chair conformation, a stable arrangement minimizing steric strain, as observed in related cyclohexane derivatives. The ethanone bridge connects the cyclohexyl and pyrrolidine groups, with the ketone oxygen introducing a planar sp²-hybridized carbonyl carbon.

The pyrrolidine ring, a five-membered saturated heterocycle, exhibits puckering to relieve angle strain. Computational studies of analogous pyrrolidine-containing compounds suggest that substituents at the 2-position influence ring conformation. For instance, electron-withdrawing groups like carbonyls (as seen in proline derivatives) favor specific envelope or twist conformations. In this compound, the pyrrolidin-2-yl group’s spatial orientation relative to the ethanone backbone likely stabilizes a C-4 endo or C-3 exo puckered state, depending on torsional strain between adjacent atoms.

Conformational Dynamics

The ethanone backbone imposes restricted rotation around the C–C bond linking the pyrrolidine and cyclohexyl groups. This restriction creates distinct conformers:

- Synperiplanar : The pyrrolidine nitrogen aligns with the ketone oxygen, potentially enabling weak n→π* interactions.

- Anticlinal : The pyrrolidine ring rotates away from the carbonyl, reducing steric clashes with the cyclohexyl group.

Molecular mechanics simulations of similar structures (e.g., 1-[4-(pyrrolidine-1-carbonyl)cyclohexyl]ethanone) reveal energy barriers of ~5–8 kcal/mol for interconversion between these states. The cyclohexyl group’s chair conformation further stabilizes the anticlinal conformer by positioning axial hydrogen atoms away from the pyrrolidine ring.

Properties

Molecular Formula |

C12H21NO |

|---|---|

Molecular Weight |

195.30 g/mol |

IUPAC Name |

1-cyclohexyl-2-pyrrolidin-2-ylethanone |

InChI |

InChI=1S/C12H21NO/c14-12(9-11-7-4-8-13-11)10-5-2-1-3-6-10/h10-11,13H,1-9H2 |

InChI Key |

BHWQJGRYKYGMGR-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C(=O)CC2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Using Titanium(IV) Isopropoxide and Sodium Borohydride

A well-documented method involves the condensation of cyclohexyl amines with ketones in the presence of titanium(IV) isopropoxide [Ti(i-PrO)4], followed by reduction with sodium borohydride (NaBH4). This approach is highlighted in a general experimental procedure published by the Royal Society of Chemistry:

- The amine (e.g., cyclohexylmethylamine) and ketone (e.g., 2,4-dimethylpentan-3-one) are mixed neat with Ti(i-PrO)4 and stirred for 8 hours at room temperature.

- The reaction mixture is cooled to 0 °C, then absolute ethanol is added.

- Sodium borohydride is added portion-wise to reduce the imine intermediate.

- The mixture is stirred for an additional 8 hours.

- Purification is achieved by techniques such as Kugelrohr distillation or silica gel column chromatography to isolate the product as a colorless liquid or solid.

- Yields reported range from approximately 43% to 83%, depending on substrates and purification methods.

This method is adaptable to various cyclohexyl-substituted amines and ketones, producing diverse derivatives including the targeted 1-cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one analogs.

One-Pot Multi-Component Reactions and Subsequent Cyclization

Another advanced methodology involves one-pot multi-component reactions combining amino acids or aminoesters, bromo acids, and isocyanides, followed by intramolecular cyclizations to form pyrrolidinone intermediates, which can be further elaborated to related ethanone derivatives.

- For example, the reaction of α-aminoesters with 3-bromopropionic acid and phenylglyoxal in methanol, followed by treatment with cesium carbonate in acetonitrile, affords pyrrolidin-2-one intermediates.

- These intermediates can be converted into fused bicyclic systems or ethanone derivatives through further nucleophilic substitution, acylation, and elimination steps.

- This one-pot two-step sequence improves overall yields and stereochemical control, eliminating the need for intermediate isolation.

- Although this method is more complex, it provides a powerful tool for synthesizing biologically relevant pyrrolidinyl ethanones with high diastereoselectivity.

Comparative Data Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Reductive Amination with Ti(i-PrO)4 and NaBH4 | Cyclohexyl amine + ketone, Ti(i-PrO)4, NaBH4, EtOH, 0 °C to RT, 8+8 h | 43–83 | Straightforward, adaptable, requires purification |

| One-Pot Multi-Component Reaction | α-Aminoester, 3-bromopropionic acid, phenylglyoxal, Cs2CO3, MeOH/CH3CN | High (varies) | High stereoselectivity, complex, no intermediate isolation |

Detailed Research Findings

The reductive amination method using titanium(IV) isopropoxide acts as a Lewis acid catalyst facilitating imine formation, which is then reduced by sodium borohydride to yield the ethanone product. This method benefits from mild conditions and broad substrate scope, making it a preferred approach for synthesizing cyclohexyl-substituted ethanones bearing pyrrolidine rings.

The one-pot multi-component approach leverages the Ugi reaction and subsequent intramolecular transformations to build complex pyrrolidinyl ethanone frameworks efficiently. This method is advantageous for introducing multiple substituents and achieving diastereoselective control, which is critical for biological activity optimization.

Purification techniques such as silica gel chromatography and Kugelrohr distillation are essential to isolate the pure product, with characterization by IR and NMR confirming the structure and purity.

Commercial availability of 1-cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is limited, indicating the importance of reliable synthetic routes for research and development purposes.

Chemical Reactions Analysis

Nucleophilic Additions

The ketone group undergoes nucleophilic addition reactions with organometallic reagents (e.g., Grignard reagents) or hydrides. For example:

-

Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

-

Grignard Addition : Methylmagnesium bromide adds to the carbonyl, forming a tertiary alcohol.

Condensation Reactions

The compound participates in condensation reactions, such as:

-

Imine Formation : Reacts with primary amines under acidic conditions to form Schiff bases.

-

Aldol Condensation : In basic media, the α-hydrogen of the ketone enables coupling with aldehydes.

Pyrrolidine Ring Reactions

The pyrrolidine nitrogen exhibits nucleophilic character, enabling:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

-

Oxidation : Metabolic pathways involve N-oxidation or ring-opening under strong oxidative conditions (e.g., H₂O₂).

Metabolic Transformations

In biological systems, the compound undergoes:

-

N-Dealkylation : Cleavage of the pyrrolidine ethyl group via cytochrome P450 enzymes.

-

Carbonyl Reduction : Converted to its corresponding alcohol by reductases.

Key Reagents and Conditions

Mechanistic Insights

-

Electronic Effects : The pyrrolidine nitrogen’s lone pair enhances reactivity toward electrophiles, while the cyclohexyl group introduces steric hindrance.

-

Stereochemical Outcomes : Reactions at the pyrrolidine ring (e.g., alkylation) may yield stereoisomers depending on the substituents’ spatial arrangement .

-

Radical Pathways : Photoinduced reactions using Ru-based catalysts generate nitrogen-centered radicals, enabling cyclization or chlorination .

Comparative Reactivity

| Feature | 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one | 1-Cyclohexyl-2-pyrrolidone |

|---|---|---|

| Ketone Reactivity | High (electrophilic carbonyl) | Absent (lactam structure) |

| Amine Reactivity | Moderate (steric hindrance) | Low (amide resonance stabilization) |

| Metabolic Stability | Lower (prone to oxidation) | Higher (resistant to N-dealkylation) |

Scientific Research Applications

Chemistry

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

Key Reactions:

- Oxidation: Converts to corresponding ketones or carboxylic acids.

- Reduction: Converts the ketone group to an alcohol.

- Substitution: Forms various derivatives through nucleophilic substitution.

Biology

The compound has been investigated for its potential biological activities, particularly its antimicrobial and anti-inflammatory properties.

Notable Findings:

- Antimicrobial Activity: Derivatives of pyrrolidine-containing compounds exhibit significant antimicrobial effects, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against bacteria such as Staphylococcus aureus and Escherichia coli.

- Neuropharmacological Effects: The pyrrolidine structure allows for interactions with neurotransmitter systems, suggesting potential utility in treating neurological disorders.

Medicine

In medicinal chemistry, 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is explored as a lead compound for drug development targeting various conditions, including anxiety and depression. Its structural features facilitate binding to specific receptors and enzymes, modulating their activity.

Case Studies:

- A study evaluated the effects of pyrrolidine derivatives on neurotransmitter release and found that certain compounds could enhance serotonin levels in vitro.

- Research on antimicrobial efficacy indicated that modifications to the pyrrolidine ring significantly influenced potency, with some compounds achieving MIC values comparable to established antibiotics.

Industry

This compound is utilized as a solvent or intermediate in producing pharmaceuticals and fine chemicals. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

Core Substituent Variations

- 1-Cyclohexyl-2-(phenylthio)ethan-1-one (): Replaces pyrrolidine with a phenylthio group.

- 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one (): Features a sulfonyl group, enhancing polarity and oxidative stability compared to thioether analogs .

- 1-(Oxolan-2-yl)-2-(pyrrolidin-2-yl)ethan-1-one (): Replaces cyclohexyl with an oxolane (tetrahydrofuran) ring, improving water solubility due to the oxygen heteroatom .

Key Structural Differences

| Compound | R₁ (Position 1) | R₂ (Position 2) | Notable Features |

|---|---|---|---|

| Target Compound | Cyclohexyl | Pyrrolidin-2-yl | High lipophilicity, basic N-atom |

| 1-Cyclohexyl-2-(phenylthio)ethan-1-one | Cyclohexyl | Phenylthio | Redox-active sulfur, moderate polarity |

| 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one | 4-Fluorophenyl | Pyrrolidin-2-yl | Enhanced electronegativity, discontinued |

Physicochemical Properties

| Property | Target Compound (Predicted) | 1-Cyclohexyl-2-(phenylthio)ethan-1-one | 1-(4-Fluorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one |

|---|---|---|---|

| Molecular Weight | 195.3 g/mol | 238.4 g/mol | 193.2 g/mol |

| LogP (Lipophilicity) | ~3.5 (High) | ~3.8 | ~2.9 |

| Solubility | Low in water | Low | Moderate (fluorophenyl enhances polarity) |

Biological Activity

1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is a compound that has garnered interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound contains a cyclohexyl group and a pyrrolidine moiety, which are known for their diverse biological activities. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The biological activity of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is primarily attributed to its ability to interact with specific receptors and enzymes. The pyrrolidine ring often facilitates binding to various biological targets, influencing pathways related to:

- Neurotransmission : Compounds with pyrrolidine structures are known to affect neurotransmitter systems, potentially modulating mood and cognition.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, suggesting potential utility in treating infections.

Antimicrobial Activity

Recent studies indicate that derivatives of pyrrolidine-containing compounds exhibit significant antimicrobial properties. For instance, certain pyrrole derivatives have demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests that 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one may also possess similar antimicrobial effects.

Neuropharmacological Effects

Pyrrolidine derivatives have been explored for their potential in treating neurological disorders. The unique structural features allow for selective binding to neurotransmitter receptors, which could be beneficial in developing treatments for conditions like anxiety and depression .

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one is crucial for optimizing its biological activity. Key factors influencing activity include:

- Substituent Variations : Modifying the cyclohexyl or pyrrolidine groups can enhance or diminish activity.

- Steric Effects : The spatial arrangement of atoms affects how the compound interacts with biological targets.

Study on Antimicrobial Efficacy

A study evaluated various pyrrolidine derivatives, including those similar to 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one. Results indicated that modifications to the pyrrolidine ring significantly influenced antimicrobial potency, with some compounds achieving MIC values comparable to established antibiotics .

Neuropharmacological Assessment

In a neuropharmacological study, compounds containing the pyrrolidine scaffold were assessed for their effects on neurotransmitter release. The findings suggested that these compounds could enhance serotonin levels in vitro, indicating potential antidepressant properties .

Comparative Analysis

To better understand the potential of 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one, it is useful to compare it with other related compounds:

| Compound Name | Structure Type | MIC (µg/mL) | Notable Activity |

|---|---|---|---|

| 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one | Pyrrolidine derivative | TBD | Potential antimicrobial and neuroactive |

| Metronidazole | Nitroimidazole | 8 | Antimicrobial |

| Omeprazole | Benzimidazole | N/A | Proton pump inhibitor |

| Clotrimazole | Imidazole | 0.5 | Antifungal |

Q & A

Q. What are the recommended synthetic routes for 1-Cyclohexyl-2-(pyrrolidin-2-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or catalytic cyclization. For example, thiosulfonylation reactions using sulfoxonium ylides (e.g., 1-cyclohexyl-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) with sulfonothioates in the presence of 1,10-phenanthroline and Cs₂CO₃ can yield derivatives in 40–90% yields . Pd-catalyzed decarboxylative cyclization is another advanced route, as demonstrated for structurally similar compounds, requiring optimization of catalysts (e.g., Pd(PPh₃)₄) and ligands . Solvent choice (e.g., ethanol or acetonitrile) and temperature (room temperature to reflux) significantly impact yield and purity. Pre-activation of reagents and inert atmosphere (N₂/Ar) are recommended to prevent oxidation of the pyrrolidine moiety .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the cyclohexyl and pyrrolidine substituents. Coupling constants (e.g., J values for cyclohexyl protons) help distinguish axial/equatorial conformers.

- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. High-resolution data collection (Mo-Kα radiation, λ = 0.71073 Å) and twin-detection algorithms in SHELXD improve structural accuracy . For example, bond angles and torsion angles in related compounds (e.g., 1-(5-hydroxy-7-methoxy-2,2-dimethyl-2H-chromen-6-yl)ethan-1-one) were resolved using SHELX with R-factors < 0.05 .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (C₁₂H₂₁NO, MW = 195.30 g/mol).

Q. What safety precautions are necessary when handling this compound?

Methodological Answer:

- Acute Toxicity : Classified under GHS Category 4 for oral, dermal, and inhalation toxicity. Use fume hoods, nitrile gloves, and lab coats .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Emergency Protocols : Immediate decontamination with water for skin contact; artificial respiration if inhaled .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., solvent disorder, thermal motion) not captured in static DFT calculations. Strategies include:

- Refinement with SHELXL : Use restraints (e.g., DFIX, FLAT) to align bond lengths/angles with computational predictions .

- Twinned Data Analysis : For crystals with merohedral twinning, SHELXL’s TWIN/BASF commands refine twin fractions .

- Validation Tools : Check R1/wR2 residuals and Hirshfeld surfaces to identify outliers in hydrogen bonding or van der Waals contacts .

Q. How to design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies : Monitor nucleophilic substitution reactions (e.g., with NaN₃ or KSCN) via HPLC or in-situ IR spectroscopy. Adjust pH (acidic: HCl/NaOAc; basic: K₂CO₃) to probe protonation effects on the pyrrolidine nitrogen .

- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (>150°C common for ketones).

- Catalytic Screening : Test Pd/ligand systems (e.g., Pd(OAc)₂ with Xantphos) for cross-coupling reactions, varying solvent polarity (DMF vs. THF) .

Q. What strategies address low yields in nucleophilic substitution reactions involving the pyrrolidine moiety?

Methodological Answer:

- Reagent Activation : Pre-treat nucleophiles (e.g., amines) with NaH to enhance reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states. For example, thiosulfonylation in DMF at 60°C improved yields by 30% compared to acetonitrile .

- Protecting Groups : Temporarily protect the pyrrolidine nitrogen with Boc groups to prevent side reactions. Deprotection with TFA restores functionality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.